molecular formula C12H18O2 B8412705 5-(o-Hydroxyphenyl)-2-methyl-2-pentanol

5-(o-Hydroxyphenyl)-2-methyl-2-pentanol

Cat. No. B8412705
M. Wt: 194.27 g/mol
InChI Key: IAGMOQUZWWAFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(o-Hydroxyphenyl)-2-methyl-2-pentanol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(o-Hydroxyphenyl)-2-methyl-2-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(o-Hydroxyphenyl)-2-methyl-2-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(o-Hydroxyphenyl)-2-methyl-2-pentanol

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(4-hydroxy-4-methylpentyl)phenol

InChI

InChI=1S/C12H18O2/c1-12(2,14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,13-14H,5,7,9H2,1-2H3

InChI Key

IAGMOQUZWWAFMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5 g (31 mmol) of 1-benzoxepin-2-one in 50 ml of ether is added dropwise a solution of 62 mmol (2 eq) of methyl magnesium bromide in ether at 0° C. After addition is completed the reaction mixture is stirred 1 hour at 0° C. and acidified slowly at 0° C. with 1N HCl (20 ml). The reaction mixture is then diluted with water and extracted with ether. The combined organic extracts are dried (MgSO4), filtered and concentracted to obtain 5-(o-hydroxyphenyl)-2-methyl-2-pentanol as a colorless oil which is used directly in the next step.
Name
1-benzoxepin-2-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
62 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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